molecular formula C16H22Cl2N2 B1592234 3,3'-Diethylbenzidine Dihydrochloride CAS No. 76787-89-8

3,3'-Diethylbenzidine Dihydrochloride

Cat. No. B1592234
CAS RN: 76787-89-8
M. Wt: 313.3 g/mol
InChI Key: DQPPOEIMMLEMPW-UHFFFAOYSA-N
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Description

3,3’-Diethylbenzidine Dihydrochloride is a chemical compound with the IUPAC name 3,3’-diethyl-[1,1’-biphenyl]-4,4’-diamine hydrochloride . It has a molecular weight of 276.81 and is generally soluble in water . It is used as a chemical intermediate in the production of dye, pigment, adhesives, and polyurethane elastomers .


Molecular Structure Analysis

The InChI code for 3,3’-Diethylbenzidine Dihydrochloride is 1S/C16H20N2.ClH/c1-3-11-9-13 (5-7-15 (11)17)14-6-8-16 (18)12 (4-2)10-14;/h5-10H,3-4,17-18H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

3,3’-Diethylbenzidine Dihydrochloride is a solid crystalline substance . It has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges .

Scientific Research Applications

Commercial Dye Production

One of the primary applications of compounds related to "3,3'-Diethylbenzidine Dihydrochloride" is in the production of commercial dyes. 3,3'-Dimethoxybenzidine dihydrochloride, a structurally related compound, serves as an intermediate in the synthesis of bisazobiphenyl dyes. These dyes are utilized for coloring textiles, paper, plastics, rubber, and leather. The process involves chemically linking the amine groups of 3,3'-dimethoxybenzidine with other aromatic amines. Additionally, a small quantity of this compound is used in producing o-dianisidine diisocyanate, an element in isocyanate-based adhesive systems and polyurethane elastomers (D. Morgan, 1990).

Polymer Science

Research into polybenzoxazoles and polybenzothiazoles demonstrates the versatility of benzidine derivatives in creating high molecular weight polymers through solution polycondensation. These polymers exhibit excellent thermal stability and are insoluble in organic solvents, showcasing their potential in materials science for applications requiring durable and stable materials under high-temperature conditions (Y. Imai, Isao Taoka, K. Uno, Y. Iwakura, 1965).

Cancer Research

The carcinogenic properties of benzidine and its analogs have been extensively studied. Research focusing on 3,3'-dimethoxybenzidine dihydrochloride in rats has shown clear evidence of carcinogenic activity, with exposure leading to the development of benign and malignant neoplasms at various tissue sites. This study is part of the National Toxicology Program's Benzidine Dye Initiative, aimed at evaluating the carcinogenic potential of benzidine congeners and related dyes (D. Morgan, 1990).

Enzyme-linked Immunosorbent Assays (ELISAs)

Another research application of benzidine derivatives is in the development of substrate reagents for enzyme-linked immunosorbent assays (ELISAs). A study on 3,3',5,5'-tetramethylbenzidine-based substrate reagent showcases a highly sensitive and stable system for horseradish peroxidase-based detection. This system offers lower detection limits and greater sensitivity than many commercially available reagents, highlighting its significance in biochemical assays (A. Frey, B. Meckelein, D. Externest, M. Schmidt, 2000).

Safety And Hazards

3,3’-Diethylbenzidine Dihydrochloride is harmful if swallowed, in contact with skin or if inhaled . It may cause cancer and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid release to the environment .

properties

IUPAC Name

4-(4-amino-3-ethylphenyl)-2-ethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-3-11-9-13(5-7-15(11)17)14-6-8-16(18)12(4-2)10-14;;/h5-10H,3-4,17-18H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPPOEIMMLEMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)CC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596969
Record name 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Diethylbenzidine Dihydrochloride

CAS RN

76787-89-8
Record name 3,3'-Diethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3'-diethyl-, hydrochloride (1:?)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PM Everitt, DM Hall, EE Turner - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… A solution made from 3 : 3'-diethylbenzidine dihydrochloride (47 g. , mol.), concentrated hydrochloric acid (45 cc, 3 rnol.), and water (600 cc) was diazotised at -4" to -2" with sodium …
Number of citations: 22 pubs.rsc.org

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